Cas no 903555-98-6 (tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate)

Tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate is a chiral carbamate derivative featuring a brominated indane scaffold. Its stereospecific (1R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications requiring enantioselective control. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The bromine substituent at the 5-position offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound’s well-defined stereochemistry and versatile reactivity make it suitable for constructing complex bioactive molecules, including drug candidates and agrochemicals. Its crystalline nature ensures consistent purity and handling in synthetic workflows.
tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate structure
903555-98-6 structure
商品名:tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate
CAS番号:903555-98-6
MF:C14H18BrNO2
メガワット:312.202223300934
MDL:MFCD29058912
CID:4659194
PubChem ID:58686168

tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate 化学的及び物理的性質

名前と識別子

    • (R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
    • tert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
    • Carbamic acid, [(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester (9CI)
    • 1,1-Dimethylethyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate (ACI)
    • tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate
    • SCHEMBL21178364
    • (R)-t-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
    • AKOS027329606
    • 903555-98-6
    • DTXSID901158233
    • EN300-21638813
    • MFCD29058912
    • (R)-1-(Boc-amino)-5-bromo-2,3-dihydro-1h-inden
    • (R)-tert-Butyl(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
    • 1,1-Dimethylethyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
    • AS-74194
    • CS-0162240
    • MDL: MFCD29058912
    • インチ: 1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7H2,1-3H3,(H,16,17)/t12-/m1/s1
    • InChIKey: LFSNVJDYBBIPHH-GFCCVEGCSA-N
    • ほほえんだ: N([C@@H]1CCC2C=C(C=CC1=2)Br)C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 311.05209g/mol
  • どういたいしつりょう: 311.05209g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 38.3

tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-21638813-0.05g
tert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
903555-98-6
0.05g
$683.0 2023-09-16
eNovation Chemicals LLC
D756512-100mg
Carbamic acid, [(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester (9CI)
903555-98-6 95%
100mg
$85 2024-06-06
eNovation Chemicals LLC
Y1225208-1g
(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
903555-98-6 95%
1g
$1500 2024-06-03
eNovation Chemicals LLC
D756512-1g
Carbamic acid, [(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester (9CI)
903555-98-6 95%
1g
$335 2024-06-06
abcr
AB542219-250 mg
(R)-t-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate; .
903555-98-6
250mg
€720.90 2023-06-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X15375-1g
(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
903555-98-6 95%
1g
¥2000.0 2024-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R941880-250mg
(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
903555-98-6 97%
250mg
¥3,163.50 2022-08-31
Enamine
EN300-21638813-10.0g
tert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
903555-98-6
10g
$3500.0 2023-05-24
Enamine
EN300-21638813-1.0g
tert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
903555-98-6
1g
$813.0 2023-05-24
Enamine
EN300-21638813-2.5g
tert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
903555-98-6
2.5g
$1594.0 2023-09-16

tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C; 3 h, rt
リファレンス
Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy
Chuang, Chihyuan ; Collibee, Scott ; Ashcraft, Luke; Wang, Wenyue; Vander Wal, Mark; et al, Journal of Medicinal Chemistry, 2021, 64(19), 14142-14152

tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate Raw materials

tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate Preparation Products

tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate 関連文献

tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamateに関する追加情報

Comprehensive Overview of tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate (CAS No. 903555-98-6)

The compound tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate (CAS No. 903555-98-6) is a chiral intermediate widely utilized in pharmaceutical synthesis and organic chemistry research. Its unique structural features, including the 5-bromo-2,3-dihydro-1H-inden-1-yl moiety and the tert-butyl carbamate protecting group, make it a valuable building block for the development of bioactive molecules. Researchers and industry professionals frequently search for this compound due to its relevance in asymmetric synthesis and drug discovery.

One of the most discussed topics in modern chemistry is the role of chiral intermediates in drug development. tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate exemplifies this trend, as its enantiopure form (1R configuration) is critical for achieving high stereoselectivity in target molecules. The presence of the bromine substituent at the 5-position further enhances its reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig transformations, which are frequently queried in academic and industrial settings.

From an SEO perspective, users often search for "CAS 903555-98-6 supplier" or "tert-butyl carbamate derivatives applications," reflecting the demand for this compound in commercial and research contexts. Its utility spans multiple domains, including the synthesis of protease inhibitors and kinase modulators, which are hot topics in medicinal chemistry. The tert-butyloxycarbonyl (Boc) group in this compound also attracts attention due to its stability under diverse reaction conditions, a feature highly valued in peptide synthesis.

Another trending subject linked to 903555-98-6 is green chemistry. Researchers are exploring eco-friendly methods to synthesize such intermediates, reducing reliance on hazardous reagents. The compound’s bromo-indene scaffold is particularly amenable to catalytic C-H functionalization, a technique gaining traction in sustainable chemistry forums. Queries like "catalytic bromination of indenes" or "Boc-protection under mild conditions" highlight this intersection of innovation and practicality.

In analytical chemistry, tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate is characterized by techniques such as HPLC, NMR, and mass spectrometry, which are frequently searched alongside its CAS number. The compound’s crystalline nature and defined melting point make it suitable for X-ray diffraction studies, another area of user interest. Purity and storage conditions (e.g., "903555-98-6 stability") are common concerns, emphasizing the need for rigorous quality control in its handling.

Beyond its chemical properties, the compound’s nomenclature often sparks queries about IUPAC naming rules or chiral center designation. The "(1R)" descriptor in its name underscores the importance of stereochemistry, a recurring theme in educational and professional discussions. Laboratories working on central nervous system (CNS) drug candidates may also seek this intermediate, as indene derivatives are prominent in neuropharmacology.

To summarize, tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate (CAS No. 903555-98-6) bridges multiple scientific disciplines, from synthetic methodology to therapeutic development. Its versatility and alignment with current research trends ensure sustained relevance in both literature and industrial applications. Future studies may focus on optimizing its synthetic routes or expanding its role in bioconjugation strategies, further solidifying its position in the chemical landscape.

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